Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate
Overview
Description
Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate is a chemical compound with the molecular formula C13H19NO3. It is known for its role as an intermediate in the synthesis of various chiral organoselenanes and organotelluranes, which have significant biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-hydroxyethyl)phenylcarbamate can be achieved through enzymatic kinetic resolution. This process involves the lipase-catalyzed transesterification reaction, where Candida antarctica lipase B (CAL-B) is used to resolve the compound into its optically pure ®- and (S)-enantiomers . The reaction conditions typically involve a temperature of 40°C and a reaction time of 12 hours .
Industrial Production Methods
Industrial production methods for tert-butyl 2-(2-hydroxyethyl)phenylcarbamate are not extensively documented. the enzymatic kinetic resolution method mentioned above can be scaled up for industrial purposes, given its high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyethyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of tert-butyl 2-(2-hydroxyethyl)phenylcarbamate, such as carbonyl and alcohol derivatives .
Scientific Research Applications
Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-hydroxyethyl)phenylcarbamate involves its interaction with specific enzymes. The compound’s derivatives, such as organoselenanes and organotelluranes, act as inhibitors of enzymes like cysteine protease and protein tyrosine phosphatase . These interactions occur through the formation of covalent bonds with the enzyme’s active site, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate: Similar in structure but with a different position of the hydroxyethyl group.
Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate: Another similar compound with the hydroxyethyl group in a different position.
Uniqueness
Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate is unique due to its specific structure, which allows for high enantioselectivity in enzymatic reactions. This property makes it a valuable intermediate in the synthesis of chiral compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-7-5-4-6-10(11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMGXCIVUBUZLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444411 | |
Record name | tert-Butyl [2-(2-hydroxyethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193806-49-4 | |
Record name | tert-Butyl [2-(2-hydroxyethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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